molecular formula C8H8O4 B563719 2-(3,4-dihydroxyphenyl)acetic acid CAS No. 1189915-73-8

2-(3,4-dihydroxyphenyl)acetic acid

Cat. No. B563719
Key on ui cas rn: 1189915-73-8
M. Wt: 173.141
InChI Key: CFFZDZCDUFSOFZ-SWDPYBNISA-N
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Patent
US04493823

Procedure details

The preparation of the above compound can be carried out according to the information set forth in the Berichte der deutschen chemischen Gesellschaft 42: 2949, incorporated herein by reference. In the present case, the compound was prepared from the commercially available 3,4-dimethoxyphenylacetic acid. A mixture of 115 gm (587 mmol) of 3,4-dimethoxyphenylacetic acid, 1052 gm (2.35 mol) of 57% hydroiodic acid, and 14 gm of red phosphorus was agitated for 1.5 hours at 95° C. and for an additional 1.5 hours at 105° to 110° C., during which time the calculated amount (166.5 gm) of methyliodide was distilled off. After cooling of the mixture, removal of the red phosphorus by filtration, evaporation of the solution, and taking up of the residue in ether, the ether solution was treated with concentrated NaHSO3 solution and activated charcoal. After drying of the light-yellow solution with Na2SO4 and evaporation, the residue was suspended in methylene chloride, the residual water was removed by azeotropic distillation, and, after the suspension was cooled, the solid product was removed by suction filtration and dried at 50° C. An amount of 63 gm of 3,4-dihydroxyphenylacetic acid, with a melting point of 126° to 129° C., was obtained (64% of theory).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step Two
Quantity
1052 g
Type
reactant
Reaction Step Two
[Compound]
Name
red phosphorus
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
166.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[O:9]C.I.CI>>[OH:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)O
Step Two
Name
Quantity
115 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)O
Name
Quantity
1052 g
Type
reactant
Smiles
I
Name
red phosphorus
Quantity
14 g
Type
reactant
Smiles
Step Three
Name
Quantity
166.5 g
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The preparation of the above compound
DISTILLATION
Type
DISTILLATION
Details
was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
After cooling of the mixture, removal of the red phosphorus by filtration, evaporation of the solution
ADDITION
Type
ADDITION
Details
the ether solution was treated with concentrated NaHSO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying of the light-yellow solution with Na2SO4 and evaporation
CUSTOM
Type
CUSTOM
Details
the residual water was removed by azeotropic distillation
TEMPERATURE
Type
TEMPERATURE
Details
after the suspension was cooled
CUSTOM
Type
CUSTOM
Details
the solid product was removed by suction filtration
CUSTOM
Type
CUSTOM
Details
dried at 50° C

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04493823

Procedure details

The preparation of the above compound can be carried out according to the information set forth in the Berichte der deutschen chemischen Gesellschaft 42: 2949, incorporated herein by reference. In the present case, the compound was prepared from the commercially available 3,4-dimethoxyphenylacetic acid. A mixture of 115 gm (587 mmol) of 3,4-dimethoxyphenylacetic acid, 1052 gm (2.35 mol) of 57% hydroiodic acid, and 14 gm of red phosphorus was agitated for 1.5 hours at 95° C. and for an additional 1.5 hours at 105° to 110° C., during which time the calculated amount (166.5 gm) of methyliodide was distilled off. After cooling of the mixture, removal of the red phosphorus by filtration, evaporation of the solution, and taking up of the residue in ether, the ether solution was treated with concentrated NaHSO3 solution and activated charcoal. After drying of the light-yellow solution with Na2SO4 and evaporation, the residue was suspended in methylene chloride, the residual water was removed by azeotropic distillation, and, after the suspension was cooled, the solid product was removed by suction filtration and dried at 50° C. An amount of 63 gm of 3,4-dihydroxyphenylacetic acid, with a melting point of 126° to 129° C., was obtained (64% of theory).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step Two
Quantity
1052 g
Type
reactant
Reaction Step Two
[Compound]
Name
red phosphorus
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
166.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[O:9]C.I.CI>>[OH:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)O
Step Two
Name
Quantity
115 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)O
Name
Quantity
1052 g
Type
reactant
Smiles
I
Name
red phosphorus
Quantity
14 g
Type
reactant
Smiles
Step Three
Name
Quantity
166.5 g
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The preparation of the above compound
DISTILLATION
Type
DISTILLATION
Details
was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
After cooling of the mixture, removal of the red phosphorus by filtration, evaporation of the solution
ADDITION
Type
ADDITION
Details
the ether solution was treated with concentrated NaHSO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying of the light-yellow solution with Na2SO4 and evaporation
CUSTOM
Type
CUSTOM
Details
the residual water was removed by azeotropic distillation
TEMPERATURE
Type
TEMPERATURE
Details
after the suspension was cooled
CUSTOM
Type
CUSTOM
Details
the solid product was removed by suction filtration
CUSTOM
Type
CUSTOM
Details
dried at 50° C

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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